8-bromo-1,2,3,5,6,7-hexahydro-s-indacen-4-amine 8-bromo-1,2,3,5,6,7-hexahydro-s-indacen-4-amine
Brand Name: Vulcanchem
CAS No.: 1995037-57-4
VCID: VC11492757
InChI: InChI=1S/C12H14BrN/c13-11-7-3-1-5-9(7)12(14)10-6-2-4-8(10)11/h1-6,14H2
SMILES: C1CC2=C(C1)C(=C3CCCC3=C2N)Br
Molecular Formula: C12H14BrN
Molecular Weight: 252.2

8-bromo-1,2,3,5,6,7-hexahydro-s-indacen-4-amine

CAS No.: 1995037-57-4

Cat. No.: VC11492757

Molecular Formula: C12H14BrN

Molecular Weight: 252.2

Purity: 95

* For research use only. Not for human or veterinary use.

8-bromo-1,2,3,5,6,7-hexahydro-s-indacen-4-amine - 1995037-57-4

Specification

CAS No. 1995037-57-4
Molecular Formula C12H14BrN
Molecular Weight 252.2
IUPAC Name 8-bromo-1,2,3,5,6,7-hexahydro-s-indacen-4-amine
Standard InChI InChI=1S/C12H14BrN/c13-11-7-3-1-5-9(7)12(14)10-6-2-4-8(10)11/h1-6,14H2
SMILES C1CC2=C(C1)C(=C3CCCC3=C2N)Br

Introduction

Chemical Identity and Structural Properties

8-Bromo-1,2,3,5,6,7-hexahydro-s-indacen-4-amine is a tricyclic amine with the molecular formula C12H14BrN\text{C}_{12}\text{H}_{14}\text{BrN} and a molecular weight of 252.2 g/mol . Its SMILES notation (C1CC2=C(C1)C(=C3CCCC3=C2N)Br) and InChIKey (AXRMGIYGEAGXID-UHFFFAOYSA-N) confirm a fused indacene structure substituted with bromine at the 8-position and an amine at the 4-position . The compound’s predicted collision cross-section (CCS) values, determined via ion mobility spectrometry, range from 155.4 Ų for [M]+ to 162.6 Ų for [M+NH4]+, reflecting its conformational flexibility in gas-phase analyses .

Table 1: Key Structural and Physicochemical Properties

PropertyValue
Molecular FormulaC12H14BrN\text{C}_{12}\text{H}_{14}\text{BrN}
Molecular Weight252.2 g/mol
CAS No.1995037-57-4
SMILESC1CC2=C(C1)C(=C3CCCC3=C2N)Br
InChIKeyAXRMGIYGEAGXID-UHFFFAOYSA-N
Predicted CCS ([M+H]+)156.1 Ų

Synthesis and Manufacturing

The synthesis of 8-bromo-1,2,3,5,6,7-hexahydro-s-indacen-4-amine involves a multi-step sequence starting from indane. As detailed in ACS Omega, Friedel–Crafts acylation of indane with 3-chloropropionyl chloride yields a ketone intermediate, which undergoes subsequent alkylation under concentrated sulfuric acid to form the tricyclic framework . Nitration and reduction steps introduce the amine group, followed by bromination to install the 8-bromo substituent . Deviations from earlier protocols, such as solvent optimization during nitration, have improved yields to ~75% .

Critical Synthetic Steps:

  • Friedel–Crafts Acylation: Indane + 3-chloropropionyl chloride → Ketone intermediate .

  • Cyclization: Acid-mediated alkylation forms the hexahydro-s-indacene core.

  • Functionalization: Sequential nitration, reduction, and bromination introduce amine and bromine groups .

Stability and Degradation Profile

Stability studies reveal pH-sensitive decomposition, limiting oral bioavailability. At pH 7.4 and 8.4 (simulating intestinal fluid), the compound remains stable for >24 hours, but at pH 1 (gastric conditions), it degrades rapidly with a half-life of <1 hour . Comparative analyses show hexahydro-s-indacene derivatives exhibit 6–12-fold shorter half-lives at low pH than their benzene analogs, attributed to strain-induced susceptibility to acid-catalyzed ring opening .

Table 2: Stability Across pH Conditions

pHHalf-Life (Hours)Degradation Pathway
1.0<1Acid-catalyzed ring opening
7.4>24No significant degradation
8.4>24No significant degradation

Pharmacological Activity and NLRP3 Binding

Key Binding Parameters:

  • Association rate (kak_a): 2.5×105M1s12.5 \times 10^5 \, \text{M}^{-1}\text{s}^{-1}

  • Dissociation rate (kdk_d): 3.9×103s13.9 \times 10^{-3} \, \text{s}^{-1}

  • Equilibrium dissociation constant (KD,eqK_{D,eq}): 19 nM

SupplierPurity (%)Price (100 mg)Storage Conditions
VulcanChem95$110Dark, inert atmosphere, RT
BLD Pharm97€110Dark, inert atmosphere, RT

Applications in Drug Development

Derivatives of this compound show promise in preclinical inflammatory models. For instance, sulfonylurea analogs inhibit NLRP3-driven IL-1β release by >90% at 100 nM concentrations . Structural-activity relationship (SAR) studies emphasize the necessity of the hexahydro-s-indacene moiety for potency; its replacement reduces efficacy 40-fold . Ongoing research focuses on prodrug strategies to mitigate pH instability, enabling oral administration .

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